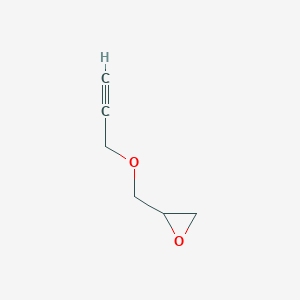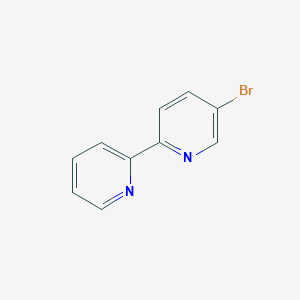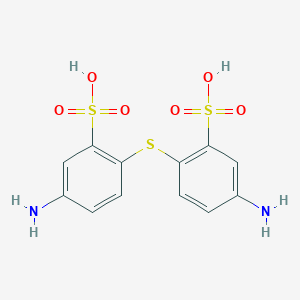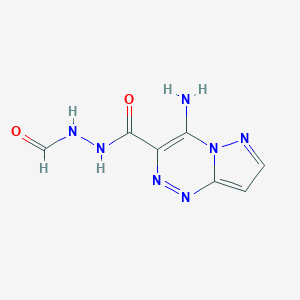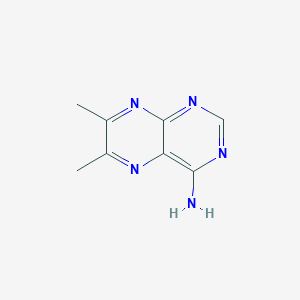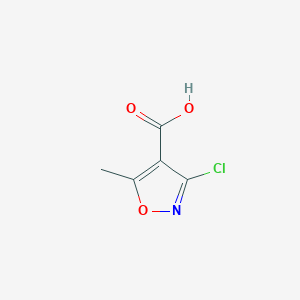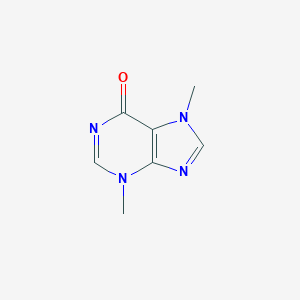
3,7-Dimethylhypoxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylhypoxanthine is a purine derivative that is commonly used in scientific research. It is a methylated form of hypoxanthine and is also known as 7-methylxanthine. This compound has several applications in the field of biochemistry and physiology, and its unique properties have made it a popular choice for many laboratory experiments.
Mécanisme D'action
3,7-Dimethylhypoxanthine acts as a competitive inhibitor of adenosine receptors, which are involved in the regulation of several physiological processes. This compound has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can lead to increased alertness and cognitive function.
Effets Biochimiques Et Physiologiques
3,7-Dimethylhypoxanthine has several biochemical and physiological effects on the body. It has been shown to increase the levels of cyclic AMP (cAMP) in cells, which can lead to increased cell signaling and gene expression. It also has a mild diuretic effect, which can help to reduce water retention in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,7-Dimethylhypoxanthine in laboratory experiments is its stability and solubility in water. It is also relatively inexpensive and easy to obtain. However, one limitation is that it can be difficult to distinguish between this compound and other xanthine derivatives in biological samples.
Orientations Futures
There are several potential future directions for research involving 3,7-Dimethylhypoxanthine. One area of interest is the study of its effects on the immune system, as it has been shown to have anti-inflammatory properties. Another area of interest is the development of new drugs based on the structure of this compound, which could have potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
3,7-Dimethylhypoxanthine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One of the most common methods is the chemical synthesis of hypoxanthine, followed by methylation with methyl iodide. Enzymatic methods involve the use of enzymes such as xanthine oxidase or methyltransferases to catalyze the reaction.
Applications De Recherche Scientifique
3,7-Dimethylhypoxanthine has several applications in scientific research. It is commonly used as a standard reference compound in the analysis of purine compounds in biological samples. It is also used in the study of purine metabolism and the effects of caffeine on the body.
Propriétés
Numéro CAS |
19143-59-0 |
|---|---|
Nom du produit |
3,7-Dimethylhypoxanthine |
Formule moléculaire |
C7H8N4O |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3,7-dimethylpurin-6-one |
InChI |
InChI=1S/C7H8N4O/c1-10-3-8-6-5(10)7(12)9-4-11(6)2/h3-4H,1-2H3 |
Clé InChI |
XKOHAPDAGMARLK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N=CN2C |
SMILES canonique |
CN1C=NC2=C1C(=O)N=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
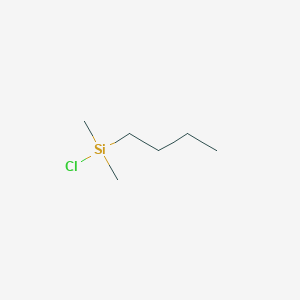
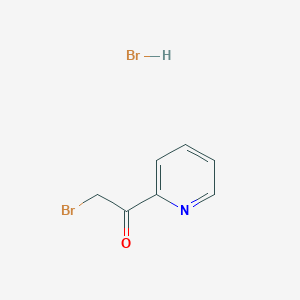
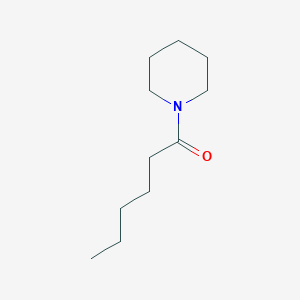
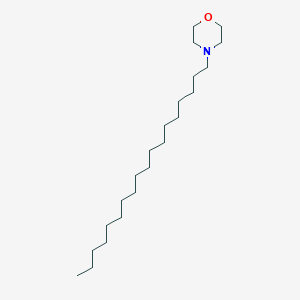
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
